N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-Benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-chloro-1-benzothiophene moiety and at the 2-position with a sulfanyl-acetamide group. The benzyl group on the acetamide nitrogen distinguishes it from structurally related analogs. This compound is synthesized via S-alkylation reactions, a common strategy for oxadiazole-thione derivatives, as demonstrated in analogous syntheses (e.g., ). Its structural characterization typically employs IR, NMR, and mass spectrometry .
Properties
CAS No. |
4512-15-6 |
|---|---|
Molecular Formula |
C19H14ClN3O2S2 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-benzyl-2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-16-13-8-4-5-9-14(13)27-17(16)18-22-23-19(25-18)26-11-15(24)21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24) |
InChI Key |
OZFWIKGJXBWLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Rings: The benzothiophene and oxadiazole rings are coupled using appropriate linking agents.
Introduction of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions.
Final Assembly: The benzyl group is introduced in the final step, often through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C₁₉H₁₅ClN₃O₂S₂.
Key Observations
- Bioactivity : The benzofuran-oxadiazole analog () and 4-acetamidophenyl derivatives () exhibit potent antimicrobial activity, suggesting that electron-withdrawing groups (e.g., chloro, sulfamoyl) or extended π-systems (e.g., benzofuran, benzothiophene) enhance interactions with microbial targets. However, the target compound’s bioactivity remains underexplored.
- Enzyme Inhibition : Indole-containing derivatives (e.g., ) show LOX inhibition, likely due to the indole moiety’s role in hydrophobic binding. The absence of such groups in the target compound may limit similar activity.
- Physicochemical Properties : Molecular weights range from 375–433 g/mol, with melting points typically between 134–178°C for solid analogs (). The benzyl group in the target compound may increase lipophilicity compared to aryl-substituted acetamides.
Biological Activity
N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₄ClN₃O₂S
- Molecular Weight : 415.9 g/mol
- CAS Number : 4512-15-6
- IUPAC Name : this compound
This compound features a benzyl group linked to an acetamide, with a sulfanyl group connecting to an oxadiazole ring that incorporates a chloro-substituted benzothiophene moiety. The presence of these functional groups is believed to enhance its biological activity, particularly in anticancer applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely mediated through oxidative stress and the disruption of cellular signaling pathways involved in cancer progression.
Mechanism of Action
The precise mechanism through which this compound exerts its anticancer effects is still being elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes and receptors that play critical roles in cell proliferation and apoptosis.
Structure–Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. Compounds with oxadiazole rings are known for their ability to interact with various biological targets, enhancing their potential as therapeutic agents. The incorporation of the benzothiophene moiety further adds to its bioactivity profile by potentially increasing lipophilicity and cellular uptake .
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare its activity against similar compounds:
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains similar heterocyclic structures | Exhibits antimicrobial and anticancer properties |
| Benzimidazole Compounds | Nitrogen-rich heterocycles | Noted for antiviral effects and some anticancer activity |
| N-benzyl derivatives | Variations in substituents | Varies widely in biological efficacy |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of compounds similar to this compound:
- Antiproliferative Activity : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating moderate to high potency .
- Oxidative Stress Induction : The compound's ability to induce oxidative stress has been linked to increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism has been observed in preliminary studies focusing on its effects on cellular signaling pathways related to inflammation and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
